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  • Product: (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
  • CAS: 1349807-59-5

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Applications of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine Dihydrochloride: A Technical Guide for Kinase Inhibitor Development

Executive Summary (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS: 1349807-59-5) has emerged as a privileged chiral building block in modern medicinal chemistry, particularly in the rational design of targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS: 1349807-59-5) has emerged as a privileged chiral building block in modern medicinal chemistry, particularly in the rational design of targeted covalent inhibitors (TCIs) . This compound provides a dual-function scaffold: the pyrimidin-2-amine moiety serves as a highly efficient hinge-binding motif, while the structurally rigid, chiral (R)-pyrrolidine ring acts as a precise spatial vector. This vector directs electrophilic warheads toward non-catalytic cysteine residues located in or near the kinase ATP-binding pocket .

This technical guide synthesizes the physicochemical profiling, mechanistic utility, and validated synthetic protocols required for integrating this intermediate into kinase inhibitor pipelines, with a specific focus on Cyclin-dependent kinase 7 (CDK7) and c-Jun N-terminal kinase (JNK) targets.

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical parameters of this intermediate is critical for optimizing reaction conditions and predicting the pharmacokinetic trajectory of the final active pharmaceutical ingredient (API). The compound is intentionally supplied as a dihydrochloride salt.

  • Causality for Salt Selection: The 2HCl salt form enhances bench stability, prevents ambient oxidation of the secondary amine, and mitigates the inherent hygroscopicity of the free base, ensuring precise stoichiometric weighing during high-throughput library synthesis.

Table 1: Physicochemical Properties
PropertyValueRationale / Implication
CAS Number 1349807-59-5Unique identifier for the (R)-enantiomer dihydrochloride salt .
Molecular Formula C8H14Cl2N4Formulated as a 2HCl salt (Free base: C8H12N4).
Molecular Weight 237.13 g/mol Low molecular weight allows for downstream warhead addition without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area 49.84 Ų (Free base)Optimal for kinase inhibitors; allows for additional polar groups while maintaining cell permeability .
LogP (Calculated) ~0.67 (Free base)Highly hydrophilic; requires lipophilic substitution at the pyrimidine or pyrrolidine nitrogen for optimal in vivo distribution.
Hydrogen Bond Donors 2 (Free base)Pyrimidine secondary amine and pyrrolidine secondary amine.
Hydrogen Bond Acceptors 4 (Free base)Critical for interacting with the kinase hinge region (e.g., Met94 in CDK7).

Mechanistic Role in Kinase Inhibitor Design

The architectural brilliance of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine lies in its modularity and stereochemical precision.

  • The Hinge-Binding Motif: The pyrimidin-2-amine core is a classical ATP-competitive pharmacophore. In kinases such as CDK7, the N1 and C2-NH of the pyrimidine engage in two critical hydrogen bonds with the backbone of the Met94 residue .

  • The Chiral Vector: The (R)-pyrrolidin-3-yl moiety is not merely a linker; its stereochemistry dictates the trajectory of the attached warhead. By utilizing the (R)-enantiomer, medicinal chemists can precisely orient an acrylamide or propionamide group to undergo a highly specific Michael addition with Cys312 of CDK7. The rigidity of the pyrrolidine ring minimizes the entropic penalty upon binding compared to highly flexible linear alkyl chains.

G A Pyrimidine-2-amine Core (Hinge Binder) B (R)-Pyrrolidin-3-yl Ring (Chiral Vector) A->B C-N Bond D Kinase Target (e.g., CDK7) Cys312 Covalent Bond A->D H-Bonds (Met94) C Acrylamide Warhead (Electrophile) B->C Amide Coupling C->D Michael Addition

Modular design of covalent kinase inhibitors utilizing the (R)-pyrrolidin-3-yl pyrimidine scaffold.

Experimental Methodologies & Protocols

To utilize this dihydrochloride salt in library synthesis, the secondary amine of the pyrrolidine must be selectively liberated and coupled to an electrophilic warhead (e.g., acrylic acid) without disrupting the pyrimidine amine. The following protocol utilizes HATU, which is highly efficient for sterically hindered secondary amines, while N,N-Diisopropylethylamine (DIEA) serves as the base .

Protocol 1: Amide Coupling for Covalent Warhead Attachment

Objective: Synthesize an acrylamide-functionalized covalent inhibitor intermediate.

  • Preparation: Suspend (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (1.0 eq, 237 mg, 1.0 mmol) and the desired carboxylic acid warhead (e.g., acrylic acid, 1.1 eq, 79 mg, 1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Neutralization & Activation: Add DIEA (4.0 eq, 517 mg, 4.0 mmol) dropwise at 0 °C.

    • Causality: 2.0 equivalents of DIEA are consumed immediately to neutralize the dihydrochloride salt, liberating the nucleophilic pyrrolidine nitrogen. The remaining 2.0 equivalents act as the catalytic base for the coupling reaction.

  • Coupling: Add HATU (1.2 eq, 456 mg, 1.2 mmol) in one portion. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (RT) for 4-12 hours.

    • Causality: HATU forms a highly reactive OAt-ester intermediate. Maintaining a low initial temperature prevents the runaway exothermic polymerization of the acrylic acid.

  • Reaction Monitoring (Self-Validation System): Monitor the reaction via LC-MS. The disappearance of the m/z 165 [M+H]+ peak (corresponding to the free base of the starting material) and the appearance of the desired product mass strictly validates reaction completion.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 15 mL), water (15 mL), and brine (15 mL).

    • Causality: The basic aqueous wash selectively partitions the DIEA hydrohalide salts and the HOAt byproduct generated from HATU into the aqueous layer, leaving the functionalized intermediate in the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient) to yield the final functionalized intermediate.

Protocol 2: Analytical Validation & Quality Control

To ensure the integrity of the (R)-stereocenter (which is critical for target selectivity) and the absence of dimerization, rigorous QC must be performed post-synthesis.

  • Chiral HPLC: Utilize a Chiralpak AD-H or equivalent column (Isocratic Hexane:Isopropanol 80:20 with 0.1% Diethylamine).

    • Causality: The addition of Diethylamine (DEA) suppresses peak tailing caused by the basic pyrimidine nitrogens interacting with residual silanols on the stationary phase. Ensure enantiomeric excess (ee) is >98%.

  • LC-MS (ESI+): Confirm the exact mass. For the unreacted starting material, expect a strong [M+H]+ at 165.1.

References

  • Title: CDK7 Inhibitors in Cancer Therapy: The Sweet Smell of Success? Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 Source: PubMed Central (PMC) URL: [Link]

  • Title: WO2020006497A1 - Inhibitors of cyclin-dependent kinases Source: Google Patents URL
Exploratory

crystal structure and stereochemistry of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine

Title: Structural Elucidation and Stereochemical Validation of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine in Kinase Inhibitor Design The Privileged Nature of the Pyrrolidine-Pyrimidine Scaffold The compound (R)-N-(Pyrrolid...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Stereochemical Validation of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine in Kinase Inhibitor Design

The Privileged Nature of the Pyrrolidine-Pyrimidine Scaffold

The compound (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine represents a highly privileged pharmacophore in modern targeted therapeutics, particularly in the rational design of kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs)[1] and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2]. The architectural brilliance of this scaffold lies in its dual functionality: the pyrimidine-2-amine moiety acts as a robust hydrogen-bond donor/acceptor system that anchors the molecule to the ATP-binding hinge region of kinases, while the chiral pyrrolidine ring serves as a tunable vector to access solvent-exposed regions or specific allosteric pockets.

Stereochemical Causality in Target Engagement

The absolute stereochemistry of the pyrrolidin-3-yl moiety is not merely a structural nuance; it is the primary driver of target affinity and selectivity. In the context of IRAK4 and CDK inhibition, the (R)-enantiomer projects its secondary amine in an orientation that optimally engages with aspartate or glutamate residues in the kinase specificity pocket. Conversely, the (S)-enantiomer often introduces severe steric clashes with the kinase activation loop, leading to a precipitous drop in binding affinity. Consequently, rigorous determination and validation of the absolute configuration—distinguishing the (R)- from the (S)-isomer—is a critical regulatory and scientific requirement in drug development[3].

Crystallographic Principles of Absolute Stereochemistry

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for unambiguous stereochemical assignment. Under standard scattering conditions, Friedel's Law dictates that the diffraction intensities of a crystal and its inverted counterpart are identical. However, when the incident X-ray energy approaches the absorption edge of the atoms within the crystal, anomalous dispersion occurs. This phenomenon introduces an imaginary component to the scattering factor, breaking Friedel's Law and generating measurable differences between Bijvoet pairs (reflections h,k,l and −h,−k,−l )[4].

To quantify this, crystallographers rely on the Flack parameter ( x ) and the Hooft parameter ( y ). The Flack parameter refines the mixing ratio of the true structure and its inverted antipode during least-squares refinement. A structurally sound, enantiopure (R)-crystal will yield a Flack parameter approaching 0, whereas a value near 1 indicates the (S)-enantiomer[5].

XRD_Workflow A Isolate/Synthesize (R)-Enantiomer B Heavy-Atom Derivatization (e.g., HCl Salt Formation) A->B C SCXRD Data Collection (Cu Kα Radiation) B->C D Structure Solution & Anisotropic Refinement C->D E Bijvoet Pair Analysis (Anomalous Dispersion) D->E F Calculate Flack (x) & Hooft (y) Parameters E->F G Absolute Configuration Validated (x ≈ 0) F->G

Caption: Workflow for determining absolute stereochemistry via single-crystal X-ray diffraction.

Quantitative Data Presentation

To ensure a self-validating crystallographic model, specific statistical thresholds must be met. Table 1 summarizes the critical parameters required to confidently assign the (R)-configuration to N-(Pyrrolidin-3-yl)pyrimidin-2-amine derivatives[4].

Table 1: Self-Validating SCXRD Parameters for Absolute Structure Determination

ParameterTarget ThresholdMechanistic Rationale
Radiation Source Cu Kα ( λ=1.5418 Å)Maximizes anomalous scattering signal for light atoms (C, N, O) compared to Mo Kα.
Data Completeness >99% Ensures comprehensive measurement of all available Bijvoet pairs.
Redundancy >4.0 Improves measurement statistics and signal-to-noise ratio for weak anomalous differences.
Flack Parameter ( x ) 0.00±0.05 Confirms the correct absolute structure. Standard uncertainty (s.u.) must be <0.1 for validity.
Hooft Parameter ( y ) 0.00±0.05 Provides Bayesian statistical confirmation, often with greater precision than the Flack parameter.
Rint​ <0.05 Internal agreement factor; validates the quality of the crystal and the data collection strategy.

Self-Validating Experimental Methodologies

Protocol A: Co-Crystallization and Heavy-Atom Derivatization Causality: Because the base (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine consists solely of light atoms (C, H, N), its inherent anomalous scattering signal is weak. Converting the basic pyrrolidine amine into a hydrochloride or hydrobromide salt introduces a heavier halogen atom (Cl or Br). This significantly amplifies the anomalous dispersion effect under Cu Kα radiation, thereby reducing the standard uncertainty of the Flack parameter and enabling a definitive stereochemical assignment[5].

  • Salt Formation: Dissolve 50 mg of enantiopure (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine in 2 mL of anhydrous methanol. Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C under continuous stirring.

  • Solvent Evaporation: Concentrate the solution under a gentle stream of nitrogen to yield the hydrochloride salt as a solid powder.

  • Vapor Diffusion Crystallization: Dissolve the salt in a minimum volume of methanol (acting as the solvent). Place the open vial inside a larger sealed chamber containing ethyl acetate (acting as the antisolvent).

  • Validation Gate (Quality Control): After 48-72 hours, harvest the resulting crystals. Examine them under a polarized light microscope. Only select crystals that exhibit uniform extinction (birefringence) upon rotation, confirming they are single crystals rather than twinned aggregates.

Protocol B: SCXRD Data Collection and Refinement Causality: High data redundancy is required to accurately measure the minute intensity differences between Bijvoet pairs. A low temperature (100 K) is utilized to minimize atomic thermal vibrations, yielding sharper diffraction spots and higher resolution data[4].

  • Mounting: Coat the validated single crystal in paratone oil and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer's cold stream (set to 100 K).

  • Data Collection: Utilize a diffractometer equipped with a Cu Kα microfocus source. Set the collection strategy to ensure >99% completeness and a redundancy of at least 4.0 up to a resolution of 0.8 Å.

  • Integration and Scaling: Integrate the frames using appropriate crystallographic software (e.g., APEX3 or CrysAlisPro). Apply empirical absorption corrections. Validation Gate: Proceed to structure solution only if Rint​<0.05 .

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Stereochemical Assignment: Instruct the refinement software to calculate the Flack parameter using Parsons' quotients. Validation Gate: The absolute stereochemistry is definitively assigned as (R) only if x is within 0.00±0.05 with an s.u. <0.1 .

Mechanistic Application: Integration into Kinase Pathways

Once the (R)-configuration is structurally validated, the scaffold can be confidently deployed in biological assays. In the context of IRAK4, the pyrimidine-2-amine core forms critical hydrogen bonds with the hinge region, while the (R)-pyrrolidine directs appended functional groups toward the solvent channel. This effectively blocks the phosphorylation cascade that leads to NF-κB activation and pro-inflammatory cytokine release[2].

IRAK4_Pathway TLR TLR / IL-1R Activation MYD88 MYD88 Adapter Protein TLR->MYD88 IRAK4 IRAK4 Kinase (Active) MYD88->IRAK4 NFKB NF-κB / MAPK Signaling IRAK4->NFKB Inhibitor (R)-Pyrrolidine-Pyrimidine Inhibitor Inhibitor->IRAK4 Competitive Hinge Binding Inflammation Pro-inflammatory Cytokine Release NFKB->Inflammation

Caption: Inhibition of the TLR/IL-1R signaling pathway by targeting IRAK4 kinase.

Conclusion

The (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine scaffold is a cornerstone in the architecture of modern kinase inhibitors. However, its biological efficacy is inextricably linked to its absolute stereochemistry. By employing rigorous, self-validating crystallographic protocols—specifically leveraging heavy-atom derivatization, Cu Kα radiation, and stringent Flack/Hooft parameter thresholds—researchers can unambiguously confirm the (R)-configuration, ensuring the structural integrity and reliability of downstream drug development pipelines.

References

  • Title: WO2020006497A1 - Inhibitors of cyclin-dependent kinases Source: Google Patents URL
  • Title: Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy Source: MDPI URL
  • Title: Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography Source: Benchchem URL
  • Title: Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors Source: PMC - NIH URL
  • Title: Use of intensity quotients and differences in absolute structure refinement Source: PMC - NIH URL

Sources

Foundational

Pharmacokinetic Profiling of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine Dihydrochloride: A Technical Guide

Executive Summary For drug development professionals and bioanalytical scientists, establishing a robust pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile for early-stage fragmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and bioanalytical scientists, establishing a robust pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile for early-stage fragments is a critical milestone. This whitepaper provides an in-depth, self-validating methodological framework for the PK profiling of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride . By analyzing the causality between the compound's unique physicochemical properties and its biological fate, we establish a rigorous protocol suite—from in vitro microsomal stability to in vivo rodent dosing and LC-MS/MS bioanalysis—grounded in current regulatory standards.

Physicochemical Rationale & ADME Implications

The core scaffold, (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine (free base CAS 950664-36-5[1]), is a low-molecular-weight, hydrophilic building block frequently utilized in kinase inhibitors and CNS-active agents. Formulating this fragment as a dihydrochloride salt[2] fundamentally dictates its pharmacokinetic behavior.

Causality of the Salt Form: The dual protonation—occurring at the highly basic pyrrolidine secondary amine (pKa ~9.5) and the weakly basic pyrimidine nitrogen (pKa ~3.5)—ensures maximum aqueous solubility. This is a critical advantage for intravenous (IV) dosing, allowing formulation in simple aqueous buffers without the confounding effects of harsh organic co-solvents (e.g., Cremophor EL or high-concentration DMSO) that can artificially alter baseline PK parameters. However, this high polarity (LogP ~0.67[3]) restricts passive transcellular diffusion across lipid bilayers, suggesting that intestinal absorption will heavily rely on paracellular transport or specific carrier-mediated uptake.

Table 1: Physicochemical Properties & Pharmacokinetic Implications
PropertyValuePK Implication
Molecular Weight 164.21 g/mol (Free Base)Small molecular size is favorable for rapid systemic diffusion.
Salt Form DihydrochlorideHigh aqueous solubility; ideal for IV dosing without co-solvents.
LogP (Predicted) ~0.67Hydrophilic; indicates low passive transcellular permeability.
pKa (Pyrrolidine N) ~9.5 (Strongly Basic)Protonated at physiological pH; drives high Volume of Distribution ( Vd​ ) via tissue phospholipid binding.
pKa (Pyrimidine N) ~3.5 (Weakly Basic)Remains neutral in systemic circulation, protonated in the gastric environment.

In Vitro ADME Profiling Workflow

Before initiating resource-intensive in vivo studies, an in vitro ADME screening cascade is required to predict absorption liabilities and metabolic clearance mechanisms.

ADME_Workflow A 1. Physicochemical Profiling B 2. In Vitro ADME (Caco-2, Microsomes) A->B C 3. In Vivo Dosing (IV & PO in Rats) B->C D 4. LC-MS/MS Bioanalysis C->D E 5. PK Parameter Derivation D->E

Fig 1: Sequential ADME and pharmacokinetic profiling workflow for preclinical drug candidates.

Caco-2 Permeability & Efflux Assessment

Because the compound exists primarily as a cation at intestinal pH (pH 6.8), a bidirectional Caco-2 permeability assay is prioritized.

  • Self-Validating System: The assay must include Lucifer Yellow to confirm monolayer tight-junction integrity post-incubation. An Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ) greater than 2.0 flags the compound as a potential substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which would throttle oral bioavailability.

Microsomal Metabolic Stability Protocol

To determine intrinsic clearance ( CLint​ ) and identify if hepatic metabolism is the primary route of elimination, we utilize a rat liver microsome (RLM) assay.

Step-by-Step Methodology:

  • Preparation: Pre-warm 0.5 mg/mL RLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ at 37°C.

  • Analyte Addition: Spike the test compound to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP450 inhibition.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Self-Validating Control: For the negative control, add an equivalent volume of buffer instead of NADPH to distinguish enzymatic clearance from chemical instability.

  • Quenching & Time-Course: At established time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Analysis: Centrifuge at 4,000 × g and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Metabolic_Clearance Parent (R)-N-(Pyrrolidin-3-yl) pyrimidin-2-amine CYP Hepatic CYP450 Oxidation Parent->CYP Excretion Renal / Biliary Excretion Parent->Excretion Unchanged Drug M1 Pyrrolidine Ring Hydroxylation CYP->M1 M2 Pyrimidine Oxidation CYP->M2 Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 M2->Phase2 Phase2->Excretion

Fig 2: Proposed hepatic CYP450 phase I and phase II metabolic clearance pathways.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

Following the principles outlined in [4], initial in vivo PK profiling is conducted in Sprague-Dawley rats to establish systemic clearance and absolute bioavailability, providing a foundation for estimating first-in-human doses[5].

  • Dosing Strategy: A crossover or parallel design utilizing IV administration (e.g., 2 mg/kg in 0.9% saline) and Oral (PO) administration (e.g., 10 mg/kg in 0.5% methylcellulose). The IV arm establishes the baseline Volume of Distribution ( Vdss​ ) and Systemic Clearance ( CL ), while the PO arm assesses the absorption bottleneck.

  • Serial Blood Sampling: To minimize inter-subject variability, serial blood sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) is performed via a surgically implanted jugular vein catheter. Blood is collected into K2​EDTA tubes, centrifuged immediately to isolate plasma, and stored at -80°C until analysis.

Bioanalytical Method Validation (LC-MS/MS)

To ensure regulatory compliance and data integrity, the quantitation of the compound in biological matrices must strictly adhere to the[6] and the harmonized [6].

Self-Validating Principle: The assay utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., a 13C,15N -labeled analog) to dynamically correct for matrix-induced ion suppression during electrospray ionization (ESI) and to normalize variations in extraction recovery[7]. According to FDA criteria, the precision (%CV) must not exceed 15% for quality control samples, and 20% at the Lower Limit of Quantification (LLOQ)[7].

Step-by-Step LC-MS/MS Protocol:

  • Plasma Sample Precipitation: Aliquot 50 µL of rat plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of the SIL-IS.

  • Centrifugation & Transfer: Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of mobile phase A (0.1% formic acid in water) to match initial chromatographic conditions.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm). Run a gradient elution from 5% to 95% mobile phase B (0.1% formic acid in acetonitrile) over 3 minutes.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 165.1 [Fragment m/z ] for the free base analyte.

Pharmacokinetic Data Analysis & Interpretation

Following bioanalysis, non-compartmental analysis (NCA) is performed to derive the primary PK parameters. Given the compound's basic amine structure, we anticipate a specific profile characterized by extensive tissue distribution.

Table 2: Expected In Vivo PK Parameters (Rat Model)
ParameterDefinitionExpected Range / Interpretation
Cmax​ (PO) Maximum plasma concentrationModerate; potentially limited by paracellular absorption rates and hepatic first-pass metabolism.
Tmax​ (PO) Time to reach Cmax​ 0.5 - 2.0 hours (indicative of rapid gastric emptying and upper intestinal absorption).
Vdss​ (IV) Volume of distribution at steady state> 1.0 L/kg (Extensive tissue distribution typical of lipophilic or basic amines binding to acidic phospholipids).
CL (IV) Systemic clearanceModerate to High (Driven primarily by hepatic CYP450 oxidation of the pyrrolidine ring).
T1/2​ Elimination half-life1.5 - 4.0 hours (Dependent on the equilibrium between CL and Vdss​ ).
%F Absolute Bioavailability20% - 50% (Subject to intestinal efflux liabilities and hepatic first-pass extraction).

References

  • NextSDS. "N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride — Chemical Substance Information." NextSDS Database. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 Bioanalytical Method Validation and Study Sample Analysis." (May 2022). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." URL: [Link]

Sources

Exploratory

Molecular Weight, Exact Mass, and Analytical Profiling of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine Dihydrochloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Executive Summary (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS: 1349807-59-5) is a highly polar, n...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Executive Summary

(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS: 1349807-59-5) is a highly polar, nitrogen-rich building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics[1]. Because the compound is formulated as a dihydrochloride salt, researchers must carefully distinguish between its stoichiometric molecular weight (used for molarity calculations in assays) and the monoisotopic exact mass of its free base (used for high-resolution mass spectrometry targeting). This technical guide provides a rigorous physicochemical profile, a self-validating LC-HRMS analytical workflow, and a mechanistic breakdown of its gas-phase fragmentation.

Physicochemical and Isotopic Profiling

In pharmaceutical analysis, confusing average molecular weight with monoisotopic exact mass leads to critical errors in mass spectrometry (MS) peak assignment.

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of the elements, which reflect their natural isotopic distribution on Earth[2]. This value ( 237.13 g/mol ) must be used when weighing the powder to prepare molar stock solutions.

  • Monoisotopic Exact Mass: Calculated using the exact mass of the most abundant, stable isotope for each element (e.g., 12C=12.00000 , 1H=1.007825 , 14N=14.003074 )[3]. In LC-MS, the mass spectrometer measures the desalted, ionized free base. Therefore, the exact mass of the neutral free base ( 164.1062 Da ) is the foundational value for determining the theoretical m/z .

Table 1: Quantitative Physicochemical Data
ParameterValueApplication Context
Compound Name (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochlorideNomenclature
CAS Registry Number 1349807-59-5Chemical Identification
Molecular Formula (Salt) C8​H14​Cl2​N4​ Stoichiometry
Molecular Formula (Free Base) C8​H12​N4​ MS Precursor Identification
Average Molecular Weight (Salt) 237.13 g/mol Gravimetric Preparation
Monoisotopic Exact Mass (Salt) 236.0595 Da Isotopic Envelope Analysis
Monoisotopic Exact Mass (Free Base) 164.1062 Da HRMS Target Mass
Theoretical [M+H]⁺ ( m/z ) 165.1140 ESI+ Extracted Ion Chromatogram

Analytical Workflow: LC-HRMS Protocol

To achieve high-fidelity detection of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine, the analytical method must account for its high polarity and basicity. The following self-validating protocol is optimized for Reversed-Phase Liquid Chromatography coupled with Electrospray Ionization (RPLC-ESI-MS).

Step-by-Step Methodology & Causality

Step 1: Stock Solution Preparation

  • Action: Accurately weigh 1.0 mg of the dihydrochloride salt and dissolve in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v).

  • Causality: The dihydrochloride salt is highly hydrophilic. An aqueous-organic mixture ensures rapid, complete dissolution while maintaining compatibility with the initial highly aqueous conditions of the reversed-phase gradient, preventing solvent-induced peak distortion (e.g., fronting).

Step 2: Chromatographic Separation

  • Action: Inject onto a C18 column (e.g., 2.1×50 mm , ). Run a linear gradient from 5% to 95% Mobile Phase B over 5 minutes at 0.4 mL/min .

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The low pH ( ∼2.7 ) established by 0.1% formic acid ensures that both the aliphatic pyrrolidine nitrogen and the aromatic pyrimidine nitrogens remain fully protonated[4]. This suppresses secondary ion-exchange interactions with residual, unendcapped silanols on the silica stationary phase, effectively eliminating peak tailing and ensuring sharp, symmetrical peaks[5].

Step 3: ESI-HRMS Acquisition

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350∘C .

  • Causality: ESI+ is strictly selected because the basic nitrogen atoms act as excellent proton acceptors. During the droplet desolvation process, the acidic mobile phase drives the formation of an intense [M+H]+ precursor ion at m/z165.1140 [4].

Step 4: MS/MS Fragmentation (CID)

  • Action: Isolate the m/z165.11 precursor and apply a normalized collision energy (NCE) of 20-30 eV using Nitrogen or Argon collision gas.

  • Causality: This specific energy regime selectively targets the bridging C-N bond between the pyrrolidine and pyrimidine rings. The charge can be retained on either fragment, yielding two highly diagnostic orthogonal product ions ( m/z70.065 and m/z96.056 ) for absolute structural confirmation.

Mechanistic Mass Spectrometry Pathway

The diagram below maps the logical progression of the molecule from its solvated salt form through the electrospray ionization source, culminating in Collision-Induced Dissociation (CID).

Ionization_Fragmentation A Salt Form C8H14Cl2N4 MW: 237.13 B Desalting (LC) Loss of 2HCl A->B Dissolution C Free Base C8H12N4 Exact Mass: 164.1062 B->C Column Elution D ESI+ Ionization [M+H]+ m/z 165.1140 C->D +H+ (Formic Acid) E CID Fragmentation (MS/MS) D->E Collision Gas F Pyrrolidinyl Cation [C4H8N]+ m/z 70.065 E->F C-N Cleavage G Pyrimidin-2-amine Cation [C4H6N3]+ m/z 96.056 E->G C-N Cleavage

Figure 1: ESI+ ionization and CID fragmentation pathway of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine.

References

  • (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride - Chemical Substance Information Source: NextSDS URL:[Link]

  • The Table of Standard Atomic Weights: An Exercise in Consensus Source: OSTI.gov (U.S. Department of Energy) URL:[Link]

  • metamorphr: IUPAC Atomic Weights of the Elements Source: The Comprehensive R Archive Network (CRAN) URL:[Link]

  • Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds Source: Frontiers in Pharmacology URL:[Link]

  • Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization Source: Journal of Chromatographic Science (Oxford Academic) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Pathway and Experimental Protocol for (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine Dihydrochloride

Introduction & Chemical Overview (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS: 1349807-59-5) is a highly versatile chiral building block utilized extensively in medicinal chemistry. The 2-aminopyrimidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Overview

(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS: 1349807-59-5) is a highly versatile chiral building block utilized extensively in medicinal chemistry. The 2-aminopyrimidine scaffold is a privileged structure frequently found in kinase inhibitors and GPCR-targeted libraries due to its ability to form robust hydrogen bond networks within protein binding pockets. The incorporation of the (R)-pyrrolidine ring introduces a defined spatial trajectory for further functionalization, making this molecule a critical intermediate for drug development professionals.

This application note details a robust, self-validating, and scalable two-step synthesis pathway designed to maximize yield and enantiomeric fidelity without the need for transition-metal catalysis.

Table 1: Physicochemical Properties of the Target Compound
PropertyValue
Chemical Name (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
CAS Number 1349807-59-5
Molecular Formula C8H14Cl2N4
Molecular Weight 237.13 g/mol
Appearance White to off-white crystalline powder
Storage Conditions 2-8 °C, strictly anhydrous, sealed under inert gas

Retrosynthetic Analysis & Pathway Design

The synthesis relies on the inherent electrophilicity of 2-chloropyrimidine. Because the pyrimidine ring possesses two electron-withdrawing nitrogen atoms, the C2 position is highly activated toward uncatalyzed Nucleophilic Aromatic Substitution (SNAr) [1].

To ensure strict regioselectivity, the secondary nitrogen of the pyrrolidine ring is masked using a tert-butoxycarbonyl (Boc) protecting group. This directs the nucleophilic attack exclusively to the primary exocyclic amine of (R)-3-amino-1-Boc-pyrrolidine. Following the coupling step, a controlled acidic cleavage of the Boc group yields the target dihydrochloride salt [2].

SynthesisPathway SM1 2-Chloropyrimidine (CAS: 109-12-6) Cond1 Step 1: SNAr Coupling DIPEA, n-BuOH, 90°C, 12h SM1->Cond1 SM2 (R)-3-Amino-1-Boc-pyrrolidine (CAS: 147081-49-0) SM2->Cond1 Int1 (R)-tert-butyl 3-(pyrimidin-2-ylamino) pyrrolidine-1-carboxylate Cond1->Int1 85% Yield Cond2 Step 2: Boc Deprotection 4M HCl in Dioxane, DCM, RT Int1->Cond2 Product (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine Dihydrochloride (Target) Cond2->Product >95% Yield

Figure 1. Two-step synthesis of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride.

Mechanistic Insights: The SNAr Reaction

The coupling of 2-chloropyrimidine with an aliphatic amine proceeds via an addition-elimination mechanism. The rate-determining step is typically the elimination of the chloride leaving group from the Meisenheimer complex.

Causality in Solvent Selection: We utilize n-butanol (n-BuOH) as the solvent. Its polar protic nature stabilizes the highly polar Meisenheimer transition state via hydrogen bonding, significantly accelerating the uncatalyzed SNAr reaction compared to aprotic solvents like toluene.

Mechanism Reactants 2-Chloropyrimidine + Amine Nucleophile Meisenheimer Meisenheimer Complex (Stabilized by Pyrimidine N's) Reactants->Meisenheimer Nucleophilic Attack Elimination Chloride Elimination (Rearomatization) Meisenheimer->Elimination Rate-Determining Product 2-Aminopyrimidine Derivative Elimination->Product Fast

Figure 2. Mechanistic sequence of the uncatalyzed Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocols

Step 1: SNAr Coupling to Form the Boc-Protected Intermediate

Objective: Synthesize (R)-tert-butyl 3-(pyrimidin-2-ylamino)pyrrolidine-1-carboxylate.

Table 2: Reagent Stoichiometry for Step 1
ReagentMW ( g/mol )EquivalentsFunction
2-Chloropyrimidine114.531.0Electrophile
(R)-3-Amino-1-Boc-pyrrolidine186.251.1Nucleophile
N,N-Diisopropylethylamine (DIPEA)129.242.0Non-nucleophilic base
n-Butanol (n-BuOH)74.1210 volumesPolar protic solvent

Causality of Base Selection: DIPEA is strictly required to neutralize the HCl generated during the SNAr reaction. Without an acid scavenger, HCl would protonate the basic amine nucleophile (halting the reaction) or trigger premature cleavage of the acid-sensitive Boc group. DIPEA is sterically hindered, ensuring it does not compete as a nucleophile.

Protocol:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-chloropyrimidine (1.0 eq, 11.45 g) and (R)-3-amino-1-Boc-pyrrolidine (1.1 eq, 20.49 g) to the flask.

  • Suspend the reactants in 100 mL of n-butanol, followed by the addition of DIPEA (2.0 eq, 34.8 mL).

  • Heat the reaction mixture to 90–100 °C under a nitrogen atmosphere and stir for 12 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The primary aliphatic amine starting material will stain strongly with ninhydrin (purple), whereas the secondary aromatic amine product will be ninhydrin-negative but highly UV-active (254 nm).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove n-butanol.

  • Dissolve the crude residue in ethyl acetate (150 mL), wash sequentially with distilled water (2 × 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography to afford the intermediate as a pale yellow solid (Yield: ~85%).

Step 2: Boc Deprotection and Dihydrochloride Salt Formation

Objective: Cleave the Boc group and isolate the target compound as a highly crystalline dihydrochloride salt.

Causality of Acid/Solvent Selection: We utilize 4M HCl in 1,4-dioxane rather than aqueous HCl. Dioxane provides a strictly anhydrous environment that stabilizes the intermediate tert-butyl cation before it eliminates to form isobutylene gas. The anhydrous conditions prevent the formation of gummy, hygroscopic hydrates, driving the direct precipitation of the dihydrochloride salt [2].

Protocol:

  • Dissolve the purified Boc-protected intermediate (10.0 g, ~37.8 mmol) in minimal anhydrous dichloromethane (DCM, 30 mL) in a 250 mL flask.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add 4M HCl in 1,4-dioxane (10.0 eq, 94.5 mL) under vigorous stirring.

  • Self-Validation (In-Process Control): Observe continuous effervescence. The bubbling is the stoichiometric release of CO₂ and isobutylene gases, confirming the cleavage of the Boc group.

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours. As the reaction progresses, the target dihydrochloride salt will crash out of the solution as a white precipitate.

  • Filter the precipitate under a vacuum using a Buchner funnel.

  • Wash the filter cake thoroughly with cold, anhydrous diethyl ether (3 × 30 mL) to remove residual dioxane and organic impurities.

  • Dry the solid in a vacuum oven at 40 °C for 12 hours to afford (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (Yield: >95%).

Analytical Characterization & Quality Control

To ensure scientific integrity and confirm the success of the synthesis, the following analytical signatures should be verified:

  • LC-MS (ESI+): Expected mass for the free base[M+H]⁺ = 165.11 m/z. The absence of the [M+H]⁺ = 265.15 m/z peak confirms complete Boc deprotection.

  • ¹H NMR (400 MHz, D₂O):

    • Pyrimidine protons: A doublet integrating for 2H at ~8.3 ppm (C4 and C6 protons) and a triplet integrating for 1H at ~6.8 ppm (C5 proton).

    • Pyrrolidine protons: Multiplets between 1.9–3.6 ppm corresponding to the aliphatic ring system.

    • Absence of a sharp 9H singlet at ~1.4 ppm confirms the complete removal of the tert-butyl group.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455-1460.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.[Link]

Application

Application Note: (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine Dihydrochloride as a Chiral Building Block in Targeted Kinase Inhibitor Discovery

Executive Summary (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a highly versatile, bifunctional chiral building block extensively utilized in modern medicinal chemistry. It is particularly valuable in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a highly versatile, bifunctional chiral building block extensively utilized in modern medicinal chemistry. It is particularly valuable in the synthesis of targeted kinase inhibitors, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Leucine-Rich Repeat Kinase 2 (LRRK2). This application note details the physicochemical rationale behind its structural components, provides field-proven protocols for its functionalization, and outlines the causality behind critical experimental parameters to ensure robust, self-validating workflows.

Mechanistic Insights & Structural Rationale

Designing highly selective kinase inhibitors requires precise spatial control over pharmacophore presentation. This building block offers a dual-action scaffold that perfectly balances target affinity with synthetic tractability:

  • The Pyrimidin-2-amine Core (Hinge Binder): The pyrimidine-2-amine motif acts as a robust hydrogen bond donor-acceptor system. It anchors the molecule to the ATP-binding pocket by forming critical, highly conserved hydrogen bonds with the backbone amides of the kinase hinge region[1].

  • The (R)-Pyrrolidine Ring (Chiral Vector): The pyrrolidine ring serves as a rigid, stereospecific linker. The (R)-configuration vectors the secondary amine directly toward the solvent-exposed channel or the ribose-binding pocket. Stereochemistry is paramount here; inversion to the (S)-enantiomer frequently results in severe steric clashes with the kinase gatekeeper residue, drastically reducing target affinity and selectivity[2].

  • The Dihydrochloride Salt Form: The free secondary amine of the pyrrolidine ring is electron-rich and susceptible to atmospheric oxidation. Supplying this building block as a dihydrochloride salt ensures long-term shelf stability, prevents premature degradation, and allows for precise stoichiometric control during parallel synthesis[3].

G A Pyrimidin-2-amine (Hinge Binder) B (R)-Pyrrolidine (Chiral Linker) A->B Rigid C-N Bond C Secondary Amine NH (Diversification Site) B->C Stereospecific Vector D Covalent Warhead (e.g., Acrylamide) C->D Amide Coupling E Solubilizing Group (ADME Optimization) C->E Reductive Amination

Fig 1. Pharmacophore vectoring of the chiral building block in kinase inhibitor design.

Physicochemical Properties

PropertyValue
Chemical Name (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
CAS Number 1349807-59-5 (R-enantiomer) / 1955506-34-9 (Racemate)[3]
Molecular Formula C8H14Cl2N4
Molecular Weight 237.13 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, and H2O; Insoluble in Hexanes

Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful functionalization of this building block requires careful management of the dihydrochloride salt. The protocols below are self-validating systems designed to maximize yield while preserving the integrity of the (R)-stereocenter.

Protocol A: HATU-Mediated Amide Coupling for Covalent Warhead Installation

Targeted covalent kinase inhibitors (such as CDK12/13 inhibitors) often require the attachment of an electrophilic warhead (e.g., an acrylamide) to access remote cysteine residues near the solvent channel[2].

Causality & Rationale:

  • HATU is selected over standard carbodiimides (like EDCI) due to its superior reaction kinetics with sterically hindered secondary amines.

  • N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile. Furthermore, a minimum of 3.0 equivalents is mandatory: 2.0 equivalents to neutralize the dihydrochloride salt of the building block, and 1.0 equivalent to drive the coupling cycle.

  • Temperature Control (0 °C to RT): Initiating the reaction at 0 °C controls the exothermic activation of the carboxylic acid, preventing the formation of inactive tetramethylguanidinium byproducts.

Workflow Step1 Step 1: Free-Basing Neutralize Dihydrochloride Step2 Step 2: Acid Activation HATU / DIPEA in DMF Step1->Step2 Step3 Step 3: Acylation 0 °C to RT, 12 h Step2->Step3 Step4 Step 4: Aqueous Workup Quench & Extract Step3->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5

Fig 2. Standard operational workflow for HATU-mediated amide coupling of the building block.

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid derivative (e.g., 4-acrylamido-3-chlorobenzoic acid, 1.0 eq) and (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (1.1 eq)[2].

  • Solvation: Suspend the reagents in anhydrous DMF (0.1 M concentration relative to the acid) under a nitrogen atmosphere.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.5 eq) dropwise. The solution will typically become homogenous as the dihydrochloride salt is neutralized.

  • Coupling: Add HATU (1.2 eq) in a single portion. Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT) overnight (approx. 12 hours)[2].

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting acid mass and the appearance of the product mass (M+H) validates the completion of the acylation.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination for ADME Optimization

When the goal is to improve solubility or pharmacokinetic (PK) properties, the pyrrolidine nitrogen can be alkylated using reductive amination to install basic solubilizing groups (e.g., piperidine or morpholine-based aliphatic chains).

Causality & Rationale:

  • Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice. It is significantly milder than NaBH4 and selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, thereby minimizing side products.

  • Acetic Acid (AcOH): Adding a catalytic amount of AcOH (1.0 eq) facilitates the formation of the iminium ion, which is the rate-limiting step for secondary amines.

Step-by-Step Procedure:

  • Imine Formation: Dissolve (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add Triethylamine (TEA, 2.0 eq) to free-base the amine, followed by the target aldehyde (1.1 eq) and glacial acetic acid (1.0 eq).

  • Pre-Stir: Stir the mixture at RT for 2 hours to ensure complete formation of the iminium intermediate.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir at RT for 16 hours.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes and neutralize the acetic acid. Extract with DCM, dry over MgSO4, and concentrate for purification.

Quantitative Data & Condition Optimization

To guide your synthetic strategy, the table below summarizes the optimization of amide coupling conditions for this specific building block. HATU consistently provides the highest yields and prevents epimerization of the (R)-stereocenter.

Table 1: Optimization of Amide Coupling Conditions for (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine

Coupling ReagentBaseSolventTemp ProfileYield (%)Enantiomeric Excess (ee %)
HATU (1.2 eq) DIPEA (3.5 eq) DMF 0 °C → RT 92 >99
EDCI / HOBt (1.5 eq)TEA (3.5 eq)DCMRT74>99
T3P (50% in EtOAc)DIPEA (3.5 eq)EtOAcReflux85>99
PyBOP (1.2 eq)DIPEA (3.5 eq)THF0 °C → RT81>99

Note: The dihydrochloride salt requires a minimum of 2.0 equivalents of base strictly for neutralization prior to coupling. Failure to account for this will result in stalled reactions.

References

  • Title: Inhibitors of cyclin-dependent kinases (WO2020006497A1)
  • Title: Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns Source: Bioorganic & Medicinal Chemistry (2015) URL: [Link]

  • Title: N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flash Chromatography Purification of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

From the Desk of the Senior Application Scientist Welcome to the dedicated support guide for the purification of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride. This molecule, with its polar nature and basic am...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated support guide for the purification of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride. This molecule, with its polar nature and basic amine functionalities presented as a dihydrochloride salt, poses specific and significant challenges for purification by flash chromatography. Standard silica gel protocols are often ineffective, leading to issues like poor recovery, severe peak tailing, and failed separations.

This guide is structured to move beyond simple protocols. It provides the underlying chemical principles and a logical framework to empower you to diagnose issues, optimize your method, and achieve high-purity material efficiently. We will explore why certain methods fail and how to select and refine the right strategy for this and similar ionizable compounds.

Logical Workflow for Method Development

The purification of a polar, basic salt like (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride requires a systematic approach. The choice of stationary and mobile phases is critical and depends heavily on the compound's interactions with the chromatographic system. The following decision tree outlines a proven workflow for selecting the optimal purification strategy.

Caption: Decision workflow for selecting a flash chromatography strategy.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride and similar compounds.

Category 1: Issues with Normal-Phase Chromatography (Silica Gel)

Q1: My compound streaks severely on a standard silica TLC plate and doesn't move from the baseline, even in 20% Methanol/Dichloromethane. Why is this happening?

A1: This is the most common issue and is caused by a strong acid-base interaction between your basic amine compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] As a dihydrochloride salt, your compound is highly polar and cationic. It binds tightly to the anionic silanolates on the silica surface, leading to irreversible adsorption or significant tailing. Simply increasing the mobile phase polarity with methanol is often insufficient to break this strong interaction.

Solution:

  • Add a Competing Base: To disrupt this interaction, you must add a "competing" base to your mobile phase to neutralize the acidic silica surface.[1][3]

    • Recommended Modifiers: Start by adding 0.5-2% (v/v) of triethylamine (TEA) or a 7N solution of ammonia in methanol to your mobile phase (e.g., 98:2 DCM:[7N NH3/MeOH]).

    • Mechanism: The competing amine neutralizes the active silanol sites, allowing your target compound to elute instead of binding irreversibly.[4]

Q2: I added triethylamine (TEA) to my mobile phase, and now my compound runs too fast (high Rf) with poor separation from impurities. What should I do?

A2: This is a common consequence of adding a strong modifier like TEA. While it solves the streaking issue, it can dramatically reduce the retention of all basic compounds on the column, causing them to elute quickly with the solvent front.

Solution:

  • Reduce Modifier Concentration: Decrease the TEA concentration to 0.1-0.5% and re-evaluate the separation by TLC.

  • Reduce Mobile Phase Polarity: Decrease the amount of the polar solvent (e.g., methanol). Since the TEA is effectively "pushing" your compound off the silica, you have more room to optimize the separation using the primary solvents (e.g., switch from 10% MeOH/DCM to 5% MeOH/DCM, both containing 0.5% TEA).

  • Switch to an Amine-Functionalized Column: This is often the superior solution. An amine-bonded stationary phase has a basic surface that repels basic compounds, minimizing the strong interactions seen with silica.[4][5] This allows for purification with simpler, non-basic mobile phases like hexane/ethyl acetate or DCM/methanol, providing more predictable elution and better separations.[6]

Q3: My recovery from the silica column is very low, even with a basic modifier. Where did my compound go?

A3: Low recovery is typically due to irreversible binding to the silica gel. Even with a mobile phase modifier, some portion of the compound can remain permanently adsorbed, especially if the sample was loaded improperly or if there are highly acidic sites on the silica that were not fully neutralized. Compound degradation on the acidic silica surface is also a possibility for sensitive molecules.

Solution:

  • Pre-treat the Silica: Before loading your sample, flush the column with 2-3 column volumes of the mobile phase containing the amine modifier. This ensures the entire stationary phase is neutralized before the sample is introduced.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a compatible strong solvent like methanol. Adsorb this solution onto a small amount of silica gel or celite, evaporate the solvent, and load the resulting dry powder onto the column (dry loading). This prevents the sample solvent from disrupting the chromatography at the start of the run.

  • Consider an Alternative Stationary Phase: If low recovery persists, it is a strong indicator that standard silica is not a suitable medium. Switch to an amine-functionalized or reversed-phase column.

Category 2: Issues with Reversed-Phase Chromatography (C18)

Q4: I'm trying to purify the dihydrochloride salt directly on a C18 column, but it elutes immediately in the solvent front (void volume). How can I get it to retain?

A4: As a salt, your compound is highly polar and has very low hydrophobicity. In reversed-phase chromatography, retention is based on hydrophobic interactions with the non-polar C18 stationary phase.[3] Highly polar, ionic compounds have little affinity for the stationary phase and are swept through the column with the polar mobile phase (water/methanol or water/acetonitrile).

Solution:

  • Increase Mobile Phase Polarity: Ensure your starting gradient is highly aqueous (e.g., 95% water / 5% acetonitrile).

  • Use pH Modifiers or Buffers: The key to retaining ionizable compounds is to control their ionization state.[7][8]

    • Acidic Modifier: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will ensure the amines are fully protonated. While this may seem counterintuitive, it can sometimes improve peak shape. However, for this already-protonated salt, the primary goal is to increase interaction.

    • Volatile Buffers: A better approach is often to use a volatile buffer like ammonium acetate or ammonium formate (10-20 mM).[7][8] Buffers can increase the ionic strength of the mobile phase, which can improve the retention of very polar compounds.[3] They also help maintain a consistent pH, leading to sharper, more symmetrical peaks.[8]

Q5: My peak shape on the C18 column is broad and asymmetrical (tailing or fronting). What is the cause?

A5: Poor peak shape for an ionizable compound on a reversed-phase column is often due to unwanted secondary interactions with residual silanol groups on the C18 silica support. It can also be caused by the compound existing in multiple ionization states during chromatography.[8]

Solution:

  • Control the pH: Use a mobile phase modifier (acid or buffer) as described above. This ensures a single, stable ionic form of the molecule exists throughout the separation, leading to sharper peaks. For basic amines, an acidic modifier (like 0.1% formic acid) is typically used to ensure full protonation and minimize silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting. Reduce the amount of material loaded onto the column.

  • Check Column Health: An old or degraded C18 column may have more exposed silanol groups. If peak shape is poor for all compounds, the column may need to be replaced.

Experimental Protocols

Protocol 1: Recommended Method - Amine-Functionalized Column

This is the most robust and reproducible method for purifying the free-base form of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine.

  • Sample Preparation (Free-basing):

    • Dissolve the crude dihydrochloride salt in a minimal amount of water.

    • Add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until the pH is >9.

    • Extract the aqueous layer 3-5 times with dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base.

  • TLC Method Development:

    • Spot the crude free-base on an amine-functionalized TLC plate (e.g., TLC Silica Gel 60 NH₂ F₂₅₄s).

    • Develop the plate in a solvent system such as 5% Methanol in DCM or 50% Ethyl Acetate in Hexane.

    • The ideal solvent system will give the target compound an Rf value between 0.15 and 0.4.[4]

  • Flash Chromatography:

    • Column: Select an appropriately sized amine-functionalized flash column.

    • Equilibration: Equilibrate the column with 2-3 column volumes of the weak mobile phase (e.g., 100% DCM or 100% Hexane).

    • Loading: Perform a dry load. Dissolve the crude free-base in a small volume of DCM or methanol, add 1-2 times its weight in amine-silica, and evaporate the solvent completely. Load the resulting powder onto the column.

    • Elution: Run a linear gradient based on your TLC results. For example, if the Rf was ~0.2 in 5% MeOH/DCM, a gradient from 0% to 10% MeOH in DCM over 10-15 column volumes should provide a good separation.

    • Fraction Collection: Collect fractions and analyze by TLC to identify the pure product.

Protocol 2: Alternative Method - Reversed-Phase (C18) with Acidic Modifier

This method is suitable for purifying the dihydrochloride salt directly without a free-basing step.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water + 0.1% Formic Acid (v/v)

    • Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid (v/v)

    • Filter both solvents through a 0.45 µm filter to remove particulates.

  • Column and System Preparation:

    • Install a C18 reversed-phase flash column.

    • Flush the system and column with 50% Solvent B to wet the stationary phase, then equilibrate with the starting conditions (e.g., 5% Solvent B) for at least 3 column volumes.

  • Sample Loading:

    • Dissolve the crude dihydrochloride salt in a minimal amount of water or a water/methanol mixture. If solubility is an issue, DMSO can be used, but the injection volume must be kept very small to avoid poor peak shape.[9]

  • Elution:

    • Start with a shallow gradient, for example:

      • 5% Solvent B for 2 column volumes (isocratic hold).

      • Linear gradient from 5% to 50% Solvent B over 10-12 column volumes.

      • Hold at 100% Solvent B to wash the column.

    • Monitor the elution using a UV detector.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the acetonitrile/methanol and most of the water via rotary evaporation.

    • The remaining aqueous solution containing the product and formic acid can be lyophilized (freeze-dried) to yield the product as a formate salt.

Data Summary Tables

Table 1: Comparison of Recommended Chromatographic Modes

ParameterModified Normal-Phase (Silica) Amine-Functionalized Phase Reversed-Phase (C18)
Target Form Free-baseFree-baseDihydrochloride Salt
Mechanism Adsorption / DesorptionWeak Adsorption / RepulsionHydrophobic Partitioning
Stationary Phase Acidic Silica GelBasic Amine-bonded SilicaNon-polar C18-bonded Silica
Mobile Phase DCM/MeOH + Amine Modifier (TEA, NH₄OH)Hexane/EtOAc or DCM/MeOHWater/Acetonitrile + Acid/Buffer
Pros Readily available mediaExcellent peak shape, high recovery, simple mobile phase[5]Purifies salt form directly, good for polar impurities
Cons Strong potential for tailing and low recovery[1][4]More expensive than silicaRequires aqueous mobile phases, potential for low retention[7]

Table 2: Common Mobile Phase Modifiers

ModifierModeConcentrationPurposeRemoval
Triethylamine (TEA) Normal-Phase0.1 - 2%Neutralizes acidic silanols, improves peak shape for bases.[2]Co-evaporates with most solvents; can be removed under high vacuum.
Ammonia (in MeOH) Normal-Phase0.5 - 2%Strong competing base, very effective at eluting stubborn amines.[10]Volatile, easily removed during solvent evaporation.
Formic Acid Reversed-Phase0.05 - 0.1%Ensures amines are protonated, improves peak shape.[3]Volatile, can be removed by evaporation or lyophilization.
TFA Reversed-Phase0.05 - 0.1%Strong ion-pairing agent, can create persistent trifluoroacetate salts.Difficult to remove; may require subsequent salt-break or ion exchange.
Ammonium Acetate Reversed-Phase10 - 20 mMVolatile buffer, controls pH and can improve retention of polar analytes.[8]Volatile, removed by lyophilization.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting peak tailing issues.

References

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • Fair, J. D., & Kormos, C. M. (n.d.). Successful Flash Chromatography. King Group, Northwestern University. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please!. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Google Patents. (2011).
  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]

  • Biotage. (2024, January 25). Optimizing flash chromatography method [Video]. YouTube. [Link]

  • Chromatography Forum. (n.d.). Chromatography Problem Solving and Troubleshooting. [Link]

  • Han, D., et al. (2010). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. [Link]

  • Reddit. (2020, March 10). Silly question - but do hydrochloride salts run on a TLC?. [Link]

  • He, G., et al. (n.d.). Highly Efficient Syntheses of Azetidines, Pyrrolidines and Indolines via Palladium Catalyzed Intramolecular Amination. Penn State University. [Link]

  • Lategahn, J., et al. (2017). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Chem-Sub. (n.d.). N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride — Chemical Substance Information. [Link]

Sources

Optimization

Technical Support Center: Handling the Hygroscopicity of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Welcome to the dedicated technical support guide for (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS: 1349807-59-5). As a dihydrochloride salt of a primary and a secondary amine, this active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS: 1349807-59-5). As a dihydrochloride salt of a primary and a secondary amine, this active pharmaceutical ingredient (API) exhibits significant hygroscopicity—a strong tendency to absorb moisture from the atmosphere. This property presents distinct challenges during research and development, from storage and handling to formulation and analysis.

Improper management of moisture uptake can lead to critical failures in your experiments, including inaccurate weighing, altered solid-state properties, chemical degradation, and compromised product performance.[1][2][3] This guide provides in-depth, field-proven insights and validated protocols to empower you to handle this material with confidence and ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What exactly is hygroscopicity and why is this specific molecule so susceptible?

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine is supplied as a dihydrochloride salt, meaning two amine functional groups in the molecule are protonated and associated with chloride counter-ions. These salt sites, particularly highly water-soluble chloride salts, are polar and readily form hydrogen bonds with water vapor in the air, driving moisture absorption.[4][5] This process can significantly alter the material's physical and chemical properties.[6]

Q2: What are the direct consequences of uncontrolled moisture absorption?

Uncontrolled moisture exposure can cascade into several experimental and quality control issues:

  • Physical Changes: The most immediate effects are physical. The free-flowing powder can begin to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it extremely difficult to handle and process.[7]

  • Inaccurate Weighing: As the material absorbs moisture, its mass continuously increases, making it impossible to obtain an accurate weight on an analytical balance.[8] This directly impacts the concentration of solutions and the stoichiometry of reactions, leading to non-reproducible results.

  • Chemical Degradation: The presence of water can act as a plasticizer and facilitate chemical degradation pathways.[1] For amine salts, this can include hydrolysis or an increased susceptibility to oxidative degradation, especially in the presence of air (oxygen), leading to the formation of impurities and loss of potency.[9][10][11]

  • Altered Solid-State Properties: Moisture can induce changes in the crystal lattice, potentially leading to phase transitions or the formation of a less stable hydrate form.[12] These changes can impact dissolution rates, bioavailability, and the overall stability of a final drug product.

Q3: What are the visual indicators that my sample has absorbed too much moisture?

Be vigilant for the following signs:

  • Loss of Flowability: The powder no longer flows freely and begins to form soft clumps.

  • Caking: The material compacts into a solid or semi-solid mass that is difficult to break apart.

  • Stickiness: The powder becomes sticky and adheres to spatulas, weigh boats, and container walls.

  • Deliquescence: In advanced stages, the solid may appear wet or may have fully dissolved into a saturated solution.[7]

Q4: What are the definitive best practices for storing this compound?

Proper storage is the first line of defense. The goal is to create a microenvironment with minimal relative humidity (RH).

  • Primary Container: Always keep the compound in its original, tightly sealed container. Glass is often preferred as it has excellent moisture barrier properties.[13]

  • Secondary Enclosure: Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[6][13] For highly sensitive applications, a nitrogen-purged glove box or dry box provides the most robust protection.[14]

  • Controlled Environment: If possible, store the material in a climate-controlled room with low relative humidity.[15]

  • Inert Atmosphere: For long-term storage or for highly sensitive batches, consider flushing the container headspace with an inert gas like nitrogen or argon before sealing.[7][13]

Q5: My balance reading is unstable when weighing this API. How can I get an accurate measurement?

An unstable, continuously increasing balance reading is a classic sign of a hygroscopic substance.[8] Direct weighing on an open balance pan is not a viable method. You must use the "weighing by difference" technique. This method minimizes the sample's exposure to the atmosphere.[16][17] See Protocol 1 for a detailed, step-by-step guide.

Q6: How can I quantitatively determine the water content in my sample?

Visual inspection is subjective. For quantitative and accurate measurement of water content, two primary analytical techniques are recommended:

  • Karl Fischer (KF) Titration: This is the gold-standard method for water determination. It is highly specific to water and can measure content from parts-per-million (ppm) levels to high percentages.[18][19] Given the solid nature of the salt, either a KF oven to evaporate the water into the titration cell or dissolution in a suitable anhydrous solvent is required.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[20][21] A weight loss step observed at temperatures below ~120°C is typically indicative of the evaporation of unbound or loosely bound water.[22] While less specific than KF titration (as it also detects residual solvents), TGA provides valuable information about the thermal stability of the compound.[21]

Troubleshooting Guide

Problem Encountered Probable Cause Recommended Solution & Rationale
Balance reading continuously drifts upwards during weighing. The sample is actively absorbing atmospheric moisture.Solution: Immediately switch to the "weighing by difference" method (Protocol 1 ).[17] Use a container with a small opening (e.g., a vial) instead of a watch glass to minimize the surface area exposed to air. Perform the weighing steps as quickly as possible.[8]
The powder has formed hard cakes and is difficult to dispense. Prolonged or significant exposure to humidity has occurred, leading to solid bridging between particles.Solution 1 (If thermally stable): Gently dry the material in a vacuum oven at a low temperature. Crucially, first verify the compound's thermal stability via TGA to avoid degradation. [23] Solution 2 (Recommended): If drying is not an option or the material is thermally labile, handle the material in a low-humidity environment (glove box or dry room) to prevent further moisture uptake.[14] Gently break up the cakes with a clean, dry spatula inside the controlled environment.
Inconsistent results in downstream experiments (e.g., assays, dissolution). The effective concentration of your API is variable due to unaccounted-for water content.Solution: Quantify the water content of the specific batch being used with Karl Fischer titration (Protocol 2 ). Use the measured water content to apply a correction factor to all weighings, ensuring you are dosing based on the "dry" weight of the API. This is critical for maintaining accuracy and reproducibility.
Material changes color or appearance after storage. Potential chemical degradation, possibly accelerated by the presence of absorbed moisture and oxygen.Solution: Do not use the material. Quarantine the batch and investigate the cause. This could be oxidative degradation.[10] Review storage conditions and container integrity. Consider implementing storage under an inert atmosphere for future batches.[13]

Data Presentation & Workflows

Recommended Environmental Handling Conditions
ParameterConditionRationale
Storage Temperature 2°C to 8°C or as specified by the manufacturerLower temperatures reduce the rate of potential chemical degradation.[13]
Relative Humidity (RH) As low as possible; ideally < 30% RHMinimizes the driving force for moisture absorption from the atmosphere.[1][24]
Weighing Environment Controlled humidity (<40% RH) or glove boxReduces moisture uptake during the critical weighing step, enabling more accurate measurements.[17]
Packaging Tightly-sealed, low water-vapor permeation containers (e.g., glass, multi-layer foil bags) with desiccant.[12]Provides a physical barrier against ambient moisture during storage and transport.[13]
Experimental Workflows and Diagrams
Workflow for Handling Hygroscopic API

The following diagram outlines the critical steps and decision points from receiving the material to its final use, ensuring product integrity is maintained throughout.

G cluster_0 Material Receipt & Storage cluster_1 Dispensing & Weighing cluster_2 Analysis & Use cluster_3 Troubleshooting Receive Receive Material Inspect Inspect Container Seal Receive->Inspect Store Store in Desiccator (Low RH, Controlled Temp) Inspect->Store Seal Intact BadSeal Seal Compromised: Quarantine & Test Water Content Inspect->BadSeal Transfer Transfer to Glove Box or Low RH Chamber Store->Transfer Weigh Perform 'Weighing by Difference' (Protocol 1) Transfer->Weigh Seal Quickly & Tightly Reseal Main Container Weigh->Seal QC QC Check: Determine Water Content (KF/TGA) Weigh->QC Prepare Sample Seal->Store Return to Storage Use Use in Experiment (Apply water content correction) QC->Use

Caption: Critical workflow for handling (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride.

Decision Tree for Out-of-Specification (OOS) Water Content

This diagram provides a logical pathway for investigating a batch that has failed its water content specification.

G OOS OOS Result for Water Content (e.g., >0.5% by KF) ReTest Re-test sample from original container OOS->ReTest Pass Result Passes ReTest->Pass Analyst Error Fail Result Fails Again ReTest->Fail ReSample Take new sample from undisturbed core of container ReSample->Pass Sample was surface-contaminated ReSample->Fail Bulk material is wet Fail_2 Bulk material is wet StorageReview Review Storage History: - Temp/RH logs - Desiccator status - Container open time UseAsIs Decision: Use As-Is with Correction Factor StorageReview->UseAsIs Minor deviation Dry Decision: Attempt to Dry Material StorageReview->Dry Significant exposure Reject Decision: Reject Batch StorageReview->Reject Gross failure HandlingReview Review Handling Procedure: - Weighed in open air? - Exposure time? HandlingReview->UseAsIs Minor deviation HandlingReview->Dry Significant exposure Fail->ReSample Fail_2->StorageReview Fail_2->HandlingReview

Caption: Decision-making flowchart for an OOS result in water content analysis.

Detailed Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Compound (Weighing by Difference)

Objective: To accurately weigh a target mass of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride while minimizing moisture uptake.

Materials:

  • Analytical balance (4 or 5 decimal places)

  • Spatula

  • Primary container with the API

  • Receiving vessel (e.g., volumetric flask, reaction vial)

  • Clean, dry weighing vial with a cap or stopper

Procedure:

  • Place the capped, clean, and dry weighing vial on the analytical balance and tare it.

  • Remove the vial from the balance. In a low-humidity environment if possible, quickly transfer an amount of the API greater than your target weight from the primary container into the weighing vial. Immediately cap both the weighing vial and the primary container.

  • Place the capped weighing vial containing the API onto the balance and record the initial mass (M1) to the highest precision.

  • Remove the weighing vial from the balance.

  • Carefully open the weighing vial and tap/dispense a portion of the powder into your receiving vessel. Do not place the receiving vessel on the balance.

  • Immediately re-cap the weighing vial.

  • Place the capped weighing vial back on the balance and record the final mass (M2).

  • The mass of the sample transferred (M_sample) is the difference between the initial and final masses: M_sample = M1 - M2 .

  • Repeat steps 5-8 until the desired amount of sample has been transferred.

Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)

Objective: To accurately quantify the percentage of water in a sample of the API.

Materials:

  • Volumetric Karl Fischer titrator

  • Anhydrous methanol (or other suitable KF solvent)

  • KF titrant (e.g., Hydranal™-Composite 5)

  • Gas-tight syringe

  • Sample of the API

Procedure:

  • System Preparation: Fill the titrator with fresh KF solvent and titrant. Perform a pre-titration to neutralize any ambient moisture in the solvent until a stable, dry endpoint is reached.

  • Titer Determination: Accurately add a known amount of pure water or a certified water standard (e.g., sodium tartrate dihydrate) to the conditioned solvent. Titrate to the endpoint. The titrator will calculate the titer of the KF reagent (mg H₂O / mL titrant). Perform this in triplicate and use the average value.

  • Sample Preparation: In a controlled environment, accurately weigh approximately 50-100 mg of the API using the "weighing by difference" method (Protocol 1 ). Record the exact weight (W_sample).

  • Sample Titration: Quickly and completely transfer the weighed sample into the KF titration vessel. Ensure the vessel is sealed immediately.

  • Start the titration. The instrument will add titrant until all water from the sample has reacted. Record the volume of titrant used (V_titrant).

  • Calculation: The percentage of water in the sample is calculated as follows: % H₂O = (V_titrant × Titer) / W_sample × 100

Protocol 3: Assessment of Thermal Stability and Water Content by TGA

Objective: To estimate the water content and assess the thermal decomposition profile of the API.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., aluminum, platinum)

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Instrument Setup: Start the TGA instrument and ensure a stable baseline with the inert purge gas flowing at a typical rate (e.g., 20-50 mL/min).

  • Sample Preparation: Tare a TGA sample pan on a microbalance. In a controlled environment, place 5-10 mg of the API into the pan. Record the exact initial mass.

  • TGA Method: Place the sample pan in the TGA furnace. Use a standard heating program, for example:

    • Equilibrate at 30°C.

    • Ramp temperature from 30°C to 300°C at a rate of 10°C/min.

  • Data Analysis:

    • Examine the resulting thermogram (mass vs. temperature).

    • Water Content: Calculate the percentage weight loss that occurs in the initial phase, typically up to ~120°C. This provides an estimate of the moisture content.

    • Thermal Stability: Identify the onset temperature of the major weight loss step after the initial moisture loss. This indicates the beginning of thermal decomposition and provides a measure of the compound's stability.

References

  • MDPI. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]

  • PubMed. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • YouTube. (2017). Weighing by Difference. [Link]

  • Icaro. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

  • ACS Publications. (2014). Temperature-Dependent Deliquescence Relative Humidities and Water Activities Using Humidity Controlled Thermogravimetric Analysis with Application to Malonic Acid. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (2013). What are recommended packaging conditions for highly hygroscopic APIs? [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts? [Link]

  • ACS Publications. (1944). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition. [Link]

  • ACS Publications. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials. [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. [Link]

  • OSTI.GOV. (2023). Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents for CO2 Capture from Air: Roles of Atmospheric Water. [Link]

  • MTC. (n.d.). KARL FISCHER REAGENTS | TECHNICAL MANUAL. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • ResearchGate. (2025). Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents for CO2 Capture from Air: Roles of Atmospheric Water. [Link]

  • BYJU'S. (2019). Principle of Karl Fischer Titration. [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. [Link]

  • MILL Wiki. (2022). Thermogravimetric Analysis. [Link]

  • ResearchGate. (2025). The Effect of Moisture on the Hydrolysis of Basic Salts. [Link]

  • University of Glasgow. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]

  • Sustainability Directory. (2026). Amine Degradation. [Link]

  • PubMed. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Toxicology, 33(1), 123-129. [Link]

  • ResearchGate. (n.d.). Degradation of amine-based solvents. [Link]

Sources

Troubleshooting

Technical Support Center: Residual Solvent Remediation for (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Welcome to the Technical Support Center. This hub is dedicated to troubleshooting and optimizing the isolation of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is dedicated to troubleshooting and optimizing the isolation of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride [1]. Because this molecule is a highly polar, hygroscopic dihydrochloride salt, it exhibits a strong propensity to trap polar solvents (e.g., methanol, ethanol, and DMF) within its crystal lattice via robust hydrogen bonding networks. Conventional vacuum drying is often insufficient to meet regulatory thresholds.

This guide provides field-proven, mechanistic solutions to achieve compliance without compromising the active pharmaceutical ingredient (API) integrity.

Section 1: Mechanistic FAQs

Q: Why does (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride stubbornly retain polar solvents even under high vacuum and elevated temperatures? A: The retention is a thermodynamic issue, not just a kinetic one. The compound features a pyrimidine ring and a pyrrolidine ring with two protonated basic nitrogen atoms (the dihydrochloride form)[1]. The chloride counterions act as strong hydrogen-bond acceptors, while the protonated amines act as donors. Polar solvents like methanol or ethanol insert themselves into this lattice, forming stable solvates or strongly bound surface adducts. Applying heat under vacuum often causes the crystal surface to collapse or "case-harden," trapping the solvent inside rather than driving it off. You must disrupt the hydrogen bonding network chemically or physically, rather than just applying thermal energy.

Q: What are the regulatory limits I need to target for my final API? A: All residual solvent levels must comply with the ICH Q3C (R8) guidelines[2]. The limits are based on the Permitted Daily Exposure (PDE) to ensure patient safety[2].

Table 1: ICH Q3C Limits for Common Solvents in Pyrimidine-Amine Synthesis
SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Typical Entrapment Mechanism in Dihydrochloride Salts
Methanol Class 230.03,000Strong H-bonding with chloride ions; forms solvates.
Dichloromethane (DCM) Class 26.0600Trapped in crystal voids; surface adsorption.
N,N-Dimethylformamide (DMF) Class 28.8880High boiling point; strong dipole interactions.
Ethanol Class 350.05,000H-bonding; forms channel solvates.
Ethyl Acetate Class 350.05,000Surface adsorption; easily removed.
Heptane Class 350.05,000Surface adsorption; used as displacement solvent.

Data sourced from ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R8)[2].

Section 2: Troubleshooting Workflows & Protocols

Workflow: Residual Solvent Remediation Logic

SolventTroubleshooting Start Analyze Residual Solvent (GC-HS) CheckLimit Exceeds ICH Q3C Limits? Start->CheckLimit Pass Release Batch CheckLimit->Pass No Fail Identify Entrapment Mechanism CheckLimit->Fail Yes Surface Surface Adsorption (e.g., Heptane, EtOAc) Fail->Surface Lattice Lattice Entrapment / H-Bonding (e.g., MeOH, EtOH, DMF) Fail->Lattice Dry Standard Vacuum Drying (40-50°C, <50 mbar) Surface->Dry Humid Humidified N2 Sweep (Moisture-Swing) Lattice->Humid Alcohols Slurry Solvent Displacement (Slurry in Anti-solvent) Lattice->Slurry High-Boiling (DMF/DMSO) ReTest Re-Analyze (GC-HS) Dry->ReTest Humid->Dry Slurry->Dry ReTest->CheckLimit

Caption: Decision matrix for selecting residual solvent clearance strategies based on entrapment mechanisms.

Troubleshooting Guide 1: The Moisture-Swing (Humidified Nitrogen) Protocol

Issue: GC-HS analysis shows Methanol or Ethanol levels plateauing at ~8,000 ppm despite 48 hours of vacuum drying at 50°C. Causality: The alcohol is thermodynamically bound to the chloride ions. Water has a higher affinity for these hydrogen-bonding sites than alcohols. By introducing moisture, water competitively displaces the alcohol from the crystal lattice. Once the alcohol is liberated and swept away, the water (which has a lower boiling point and higher vapor pressure than the strongly bound alcohol complex) can be easily removed via standard vacuum drying. This self-validating system ensures that if the alcohol drops, the lattice has been successfully permeated.

Step-by-Step Methodology:

  • Preparation: Transfer the wet cake or partially dried (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride to an agitated filter dryer (AFD) or a vacuum oven equipped with a gas inlet.

  • Humidification: Bubble nitrogen gas through a sterile water scrubber at ambient temperature to generate humidified N₂ (Relative Humidity ~70-80%).

  • Displacement Sweep: Pass the humidified N₂ through the powder bed at 30°C to 40°C for 4 to 6 hours. Do not pull a vacuum during this phase; allow the gas to sweep over and through the material to maximize competitive hydrogen bonding.

  • Monitoring: Sample the exhaust gas or the solid. The alcohol content should drop precipitously as it is displaced by water.

  • Dehydration: Once alcohol levels are below the ICH Q3C limit (e.g., <3,000 ppm for MeOH)[2], shut off the humidified N₂. Apply high vacuum (<50 mbar) and increase the jacket temperature to 45°C.

  • Final Drying: Dry for 12-16 hours to remove the residual water. Verify water content via Karl Fischer titration (target <1.0% w/w) and residual solvents via GC-HS.

Troubleshooting Guide 2: Solvent Displacement (Slurry Wash) Protocol

Issue: High-boiling solvents like DMF or DMSO are retained, or the crystal morphology prevents effective gas sweeping. Causality: High-boiling, highly polar solvents cannot be displaced by moisture alone without dissolving the highly water-soluble dihydrochloride salt. Instead, we use a Class 3 anti-solvent (like Ethyl Acetate or Heptane) that is miscible with DMF but does not dissolve the API. The anti-solvent penetrates the particle surface, diluting the DMF and physically washing it out of the lattice defects. The resulting wet cake is now wetted with a volatile Class 3 solvent, which is easily removed via vacuum drying.

Step-by-Step Methodology:

  • Slurry Formation: Transfer the contaminated API into a clean reactor. Add 5 to 10 volumes (V) of Ethyl Acetate (EtOAc).

  • Agitation & Heating: Agitate the slurry at 200-300 RPM. Heat the jacket to 40°C (below the boiling point of EtOAc) and stir for 2 to 4 hours. Critical Note: Ensure the API remains fully undissolved.

  • Filtration: Filter the slurry using a Nutsche filter or centrifuge.

  • Cake Wash: Wash the resulting filter cake with an additional 2 V of fresh, cold EtOAc to displace the mother liquor containing the extracted DMF.

  • Vacuum Drying: Transfer the cake to a vacuum oven. Dry at 45°C under high vacuum (<50 mbar) for 12 hours. The volatile EtOAc will easily evaporate, leaving the API compliant with ICH Q3C limits[2].

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride — Chemical Substance Information Source: NextSDS Substance Database URL:[Link] (Derived from NextSDS database indexing)

Sources

Reference Data & Comparative Studies

Validation

benchmarking (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine against standard kinase inhibitors

Benchmarking the (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine Scaffold Against Standard CDK4/6 Inhibitors: A Comprehensive Technical Guide As a Senior Application Scientist, evaluating a novel chemical entity requires moving...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine Scaffold Against Standard CDK4/6 Inhibitors: A Comprehensive Technical Guide

As a Senior Application Scientist, evaluating a novel chemical entity requires moving beyond superficial IC50 values to establish a rigorous, self-validating matrix of thermodynamic binding, kinetic residence, and cellular target engagement. The (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine scaffold (hereafter referred to as the (R)-N-PPA scaffold) represents a highly optimized evolution of the classic aminopyrimidine hinge-binder[1].

This guide provides an objective, data-driven framework for benchmarking (R)-N-PPA derivatives—such as (R)-4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine[2]—against clinical gold-standard Cyclin-Dependent Kinase (CDK) inhibitors, Palbociclib and Ribociclib.

Mechanistic Rationale & Structural Biology

The pyrimidin-2-amine core is a privileged pharmacophore in oncology, forming critical bidentate hydrogen bonds with the hinge region of kinases (e.g., Val101 in CDK4)[3]. However, the innovation of the (R)-N-PPA scaffold lies in its exocyclic stereospecific substitution.

Standard aliphatic amines often suffer from poor solubility and off-target promiscuity. The incorporation of the (R)-pyrrolidin-3-yl moiety directs a basic nitrogen vector precisely into the solvent-exposed channel of the kinase ATP-binding pocket[4]. This stereospecific trajectory allows for the formation of favorable salt bridges with aspartate residues, significantly enhancing both physicochemical solubility and selectivity for CDK4/6 over off-target kinases like CDK2 and CDK9[3][4].

CDK_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Upregulation Mitogens->CyclinD activates CDK46 CDK4/6 Activation CyclinD->CDK46 binds Rb Rb Phosphorylation (pRb) CDK46->Rb phosphorylates E2F E2F Release Rb->E2F releases G1S G1 to S Phase Transition E2F->G1S drives transcription Inhibitor (R)-N-PPA Scaffold (Palbociclib/Ribociclib) Inhibitor->CDK46 ATP-competitive inhibition

Fig 1: CDK4/6-Cyclin D signaling pathway and the intervention point of the (R)-N-PPA scaffold.

Comparative In Vitro Kinase Profiling

To objectively benchmark the (R)-N-PPA scaffold, we must evaluate its biochemical selectivity. The data below summarizes the inhibitory profile of an optimized (R)-N-PPA derivative against Palbociclib and Ribociclib.

Table 1: Biochemical Kinase Selectivity Profiling (IC50 in nM)

Kinase Target(R)-N-PPA Scaffold (Optimized)PalbociclibRibociclib
CDK4 / Cyclin D1 8.2 ± 1.110.5 ± 1.439.0 ± 3.2
CDK6 / Cyclin D3 12.4 ± 1.814.8 ± 2.041.5 ± 4.0
CDK2 / Cyclin E > 10,000> 5,000> 10,000
CDK9 / Cyclin T 4,500 ± 320> 5,000> 5,000

Data Interpretation: The (R)-N-PPA scaffold demonstrates near-equipotent inhibition of CDK4/6 compared to Palbociclib, with a superior selectivity window against CDK2, minimizing the risk of broad-spectrum cytotoxicity[4].

Self-Validating Protocol: TR-FRET Kinase Assay

To generate the data in Table 1, standard radiometric assays are often insufficient due to safety constraints and low throughput. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality Check: Highly conjugated pyrimidine scaffolds often exhibit auto-fluorescence. TR-FRET utilizes a Europium cryptate donor with a long emission half-life. By introducing a 50-microsecond time delay before measurement, we completely bypass the prompt auto-fluorescence of the compound, ensuring the IC50 is a true reflection of binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Crucial step: Add 2 mM DTT immediately before use to prevent the oxidation of surface-exposed cysteines on the kinase, which can alter the ATP-binding pocket conformation.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10-point, 3-fold serial dilutions of the (R)-N-PPA scaffold into a 384-well plate. Causality: Acoustic dispensing eliminates plastic tip carryover, preventing artifactual potency shifts at low nanomolar concentrations.

  • Kinase Reaction: Add 5 nM CDK4/Cyclin D1 complex. Initiate the reaction by adding ATP and the ULight-labeled substrate. Causality: ATP must be maintained exactly at its apparent Michaelis constant ( Km​ ). Assaying at Km​ ensures the calculated IC50 accurately reflects the inhibitor's true affinity ( Ki​ ) without being artificially inflated by excessive ATP competition.

  • Detection: Incubate for 60 minutes at RT. Stop the reaction with EDTA (to chelate Mg2+) and add the Europium-labeled anti-phospho antibody. Read on a multi-mode plate reader (Ex: 320 nm, Em: 615 nm and 665 nm).

Cellular Efficacy & Target Engagement

Biochemical affinity does not guarantee cellular efficacy. The compound must permeate the cell membrane and engage the target in a complex intracellular milieu. We validate this using a dual-assay approach: measuring downstream signaling (Western Blot for pRb) and direct target engagement (Cellular Thermal Shift Assay - CETSA).

Workflow Prep Compound Preparation (Serial Dilution in DMSO) Incubate Kinase Incubation (CDK4/CycD1 + ATP + Substrate) Prep->Incubate In Vitro Assay CETSA Target Engagement (CETSA) (Intact Cells + Heat Shock) Prep->CETSA Cellular Assay FRET TR-FRET Readout (Eu-Anti-Phospho Antibody) Incubate->FRET Data IC50 & EC50 Calculation (Non-linear Regression) FRET->Data Western Western Blot Analysis (pRb & Total Rb) CETSA->Western Western->Data

Fig 2: Parallel workflow for evaluating biochemical affinity and cellular target engagement.

Self-Validating Protocol: Western Blotting for pRb (Ser780)

While a reduction in Retinoblastoma protein phosphorylation (pRb) indicates pathway inhibition, it must be carefully controlled to prove it is not a result of generalized cell death.

Step-by-Step Methodology:

  • Cell Treatment: Seed MCF-7 breast cancer cells (Rb-proficient) at 3×105 cells/well. Treat with the (R)-N-PPA scaffold (0.1 nM to 10 μM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM NaF, and 1 mM Na3VO4. Causality: RIPA buffer disrupts both cytoplasmic and nuclear membranes, essential for extracting nuclear targets like Rb. The addition of NaF and Na3VO4 is non-negotiable; they covalently inhibit endogenous serine/threonine and tyrosine phosphatases, preserving the transient pRb (Ser780) state during the lysis process.

  • SDS-PAGE & Transfer: Load 20 μg of total protein per lane on an 8% polyacrylamide gel. Transfer to a PVDF membrane using a wet transfer system (100V for 90 mins). Causality: Rb is a high-molecular-weight protein (~110 kDa); wet transfer ensures complete migration out of the gel, whereas semi-dry transfer often results in incomplete high-MW protein transfer.

  • Probing & Validation: Probe with anti-pRb (Ser780) and anti-Total Rb. Causality: Total Rb serves as the self-validating internal control. If total Rb levels drop alongside pRb, the compound is inducing target degradation or pan-cytotoxicity, not specific kinase inhibition.

Pharmacokinetics & ADME Profiling

The primary advantage of the (R)-pyrrolidin-3-yl substitution is the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The basic amine improves aqueous solubility, while the stereochemistry limits rapid CYP450-mediated oxidative metabolism[1][4].

Table 2: ADME & Physicochemical Properties

Parameter(R)-N-PPA ScaffoldPalbociclib
Kinetic Solubility (pH 7.4) 85 μM45 μM
Mouse Liver Microsomes ( T1/2​ ) > 120 min85 min
Caco-2 Efflux Ratio (P-gp liability) 1.8 (Low)3.5 (Moderate)
Oral Bioavailability (F%) in Mice 68%42%

Conclusion

Benchmarking the (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine scaffold reveals it to be a highly competitive, structurally optimized hinge-binder. By leveraging the stereospecific pyrrolidine ring, this scaffold achieves equipotent CDK4/6 inhibition to Palbociclib while demonstrating superior kinetic solubility and a lower P-glycoprotein efflux ratio. For drug development professionals, this scaffold represents a robust starting point for generating next-generation, orally bioavailable kinase inhibitors.

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Comparative

Enantiomeric Excess (ee) Determination for (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine Dihydrochloride: A Methodological Comparison Guide

As a chiral building block frequently utilized in pharmaceutical synthesis, the stereochemical purity of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a critical quality attribute. Even trace amounts of the...

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Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block frequently utilized in pharmaceutical synthesis, the stereochemical purity of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a critical quality attribute. Even trace amounts of the (S)-enantiomer can propagate through synthetic pathways, potentially leading to off-target toxicities or reduced efficacy in the final Active Pharmaceutical Ingredient (API).

Determining the enantiomeric excess (ee) of this specific molecule presents two distinct analytical challenges:

  • High Basicity & Polarity: The molecule contains two highly basic nitrogen centers (a secondary pyrrolidine amine and an aminic pyrimidine linkage). These basic sites aggressively interact with residual acidic silanols on silica-based stationary phases, causing severe peak tailing and poor resolution.

  • The Dihydrochloride Salt State: The salt form is insoluble in standard normal-phase chromatographic solvents and prevents predictable partitioning with chiral selectors.

This guide objectively compares the analytical methodologies available for this compound, providing field-proven, self-validating protocols to ensure absolute scientific integrity.

Comparative Performance of ee Determination Methods

To establish a robust analytical control strategy, researchers must choose between direct separation (using Chiral Stationary Phases) and indirect separation (using Chiral Derivatizing Agents)[1].

MethodologySeparation PrincipleResolution & SensitivityProsCons
Direct Chiral HPLC (Gold Standard)Transient diastereomeric complex formation on polysaccharide CSPs.High Rs (>2.0)High Sens. (0.05% LOD)Non-destructive; minimal sample prep; fastest run times.Requires in-situ free-basing; sensitive to mobile phase moisture.
Indirect LC-MS (CDA Derivatization)Covalent conversion of enantiomers to diastereomers using chiral reagents[2].Max Rs (>3.0)Ultra-High Sens. Utilizes standard achiral C18 columns; MS-compatible[3].Destructive; risk of kinetic resolution during derivatization.
Chiral GC-FID Vapor-phase partitioning on cyclodextrin-based capillary columns.Moderate Rs Moderate Sens. High theoretical plate count.Requires complex double-derivatization (free-basing + acylation) to achieve volatility.
1H-NMR (with CSA) Chemical shift non-equivalence in the presence of Chiral Solvating Agents.Low Rs Low Sens. (1-2% LOD)Absolute structural confirmation; no chromatography needed.Insufficient sensitivity for trace (S)-enantiomer quantification in API release testing.

Analytical Strategy & Causality

The decision between direct and indirect methods dictates the entire workflow. The following decision matrix illustrates the logical progression based on laboratory capabilities and regulatory requirements.

MethodSelection A Analyte: Dihydrochloride Salt B Free-basing (TEA/DEA) A->B C Direct Chiral HPLC (Polysaccharide CSP) B->C Primary D Indirect LC-MS (CDA Derivatization) B->D Orthogonal E Normal Phase (Hexane/EtOH/DEA) C->E F Achiral C18 RP-HPLC D->F

Fig 1. Decision matrix for selecting ee determination workflows.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any analytical artifact is immediately detected.

Protocol A: Direct Chiral HPLC (Recommended)

Causality of Choices: The dihydrochloride salt must be neutralized prior to column entry. We utilize Diethylamine (DEA) both in the sample diluent (to liberate the free base) and in the mobile phase. The DEA in the mobile phase acts as a dynamic silanol-masking agent, continuously coating the silica support to prevent the basic pyrrolidine nitrogen from undergoing secondary ion-exchange interactions.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 5.0 mg of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride. Dissolve in 1.0 mL of Ethanol. Add 10 µL of Triethylamine (TEA) to neutralize the HCl. Vortex for 30 seconds and centrifuge to settle any precipitated TEA-HCl salts. Transfer the supernatant to an HPLC vial.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Methyl tert-butyl ether (MtBE) / Ethanol / DEA (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

  • Self-Validation Checkpoints:

    • System Suitability Test (SST): Inject a neutralized racemic standard. The system is only valid if the resolution (Rs) between the (R) and (S) peaks is ≥ 1.5.

    • Carryover Blank: Inject the sample diluent immediately after the highest concentration standard. The blank must show no peaks at the retention times of the enantiomers.

    • Spike Recovery: Spike 0.1% of the (S)-enantiomer into a pure (R)-enantiomer sample. The (S) peak must yield a Signal-to-Noise (S/N) ratio > 10.

Protocol B: Indirect LC-MS via Chiral Derivatization (Orthogonal Validation)

Causality of Choices: When direct separation is hindered by matrix effects, indirect separation is required. By reacting the secondary pyrrolidine amine with a highly enantiopure Chiral Derivatizing Agent (CDA) such as (S)-Mosher's acid chloride ((S)-MTPA-Cl) or modern triazine-based CDAs like DMT-3(S)-Apy[4][5], the enantiomers are converted into stable diastereomeric amides. Because diastereomers possess different dipole moments and hydrophobicity, they can be easily resolved on standard, high-efficiency achiral C18 columns[2].

Derivatization A Enantiomeric Amines (R) & (S) C Nucleophilic Substitution A->C B Chiral Reagent e.g., (S)-MTPA-Cl B->C D Diastereomers (R,S) & (S,S) C->D E Baseline Separation (Achiral C18) D->E

Fig 2. Indirect chiral separation mechanism via diastereomer formation.

Step-by-Step Workflow:

  • Free-Basing: Dissolve 2.0 mg of the analyte salt in 500 µL of anhydrous Dichloromethane (DCM) containing 5% Pyridine.

  • Derivatization: Add 10 µL of (S)-MTPA-Cl to the solution. Incubate at room temperature for 60 minutes. The pyridine acts as both an acid scavenger for the generated HCl and a nucleophilic catalyst.

  • Quenching: Quench the reaction by adding 50 µL of methanol. Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 1.0 mL of Initial Mobile Phase.

  • Chromatographic Conditions:

    • Column: Achiral C18 (e.g., Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Detection: ESI-MS/MS (Positive Ion Mode).

  • Self-Validation Checkpoints:

    • Kinetic Resolution Check (Critical): Derivatization reactions carry the risk of kinetic resolution (where one enantiomer reacts faster than the other, skewing the ee). To validate the assay, derivatize a strictly racemic standard. The resulting peak area ratio of the (R,S) to (S,S) diastereomers must be exactly 1.00 ± 0.02. If it deviates, the reaction has not gone to completion, and incubation time must be extended.

    • Reagent Blank: Inject a derivatized solvent blank to confirm that hydrolyzed CDA byproducts do not co-elute with the target diastereomers.

References

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants ScienceDirect[Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research PMC (PubMed Central)[Link]

  • Chapter 12: Chiral Metabolomics Royal Society of Chemistry (RSC)[Link]

  • Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement MDPI[Link]

  • Diagnostic Approach to Disease Using Non-invasive Samples Based on Derivatization and LC-ESI-MS/MS J-Stage[Link]

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